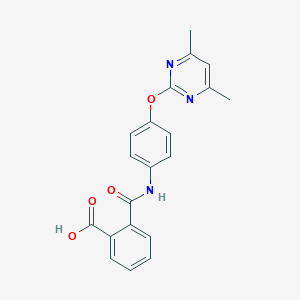![molecular formula C19H28N2O B255446 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol, also known as BEAQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been shown to have anticancer properties, as it can induce apoptosis in cancer cells. In addition, 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been found to have anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of various diseases.
In biology, 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been used as a fluorescent probe to study the behavior of cells and biomolecules. It has also been studied for its potential to inhibit the activity of enzymes, such as acetylcholinesterase, which could be useful in the development of drugs for the treatment of Alzheimer's disease.
In chemistry, 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been used as a ligand in the synthesis of metal complexes, which could have potential applications in catalysis and materials science.
Wirkmechanismus
The mechanism of action of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been shown to bind to DNA and interfere with its replication, which could be one of the mechanisms underlying its anticancer properties.
Biochemical and Physiological Effects:
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has been found to have various biochemical and physiological effects, including the inhibition of enzymes, the induction of apoptosis in cancer cells, and anti-inflammatory and antioxidant effects. 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol has also been shown to have a low toxicity profile, which makes it a promising candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol is its low toxicity profile, which makes it a safe and effective compound for use in lab experiments. However, one of the limitations of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol is its relatively complex synthesis method, which could make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol, including:
1. Further studies on the mechanism of action of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol, particularly its interactions with enzymes and DNA.
2. Development of new synthetic methods for 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol that are more efficient and cost-effective.
3. Exploration of the potential applications of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol in catalysis and materials science.
4. Investigation of the potential of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
5. Studies on the pharmacokinetics and pharmacodynamics of 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol in vivo to determine its safety and efficacy as a therapeutic agent.
In conclusion, 3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol is a promising compound that has potential applications in various fields, including medicine, biology, and chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different areas.
Synthesemethoden
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol can be synthesized through a multistep process involving the condensation of 2-methyl-1,4-naphthoquinone with butylamine and ethylamine, followed by alkylation with trimethyl orthoformate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Eigenschaften
Produktname |
3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol |
|---|---|
Molekularformel |
C19H28N2O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
3-[[butyl(ethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C19H28N2O/c1-6-8-11-21(7-2)12-17-15(5)20-18-14(4)13(3)9-10-16(18)19(17)22/h9-10H,6-8,11-12H2,1-5H3,(H,20,22) |
InChI-Schlüssel |
ZVKXVZASIAVMPG-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCN(CC)CC1=C(N=C2C(=C(C=CC2=C1O)C)C)C |
SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=CC(=C2C)C)C |
Kanonische SMILES |
CCCCN(CC)CC1=C(NC2=C(C1=O)C=CC(=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)


![N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)






![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)
